N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)propanamide is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)propanamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)propanamide undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions where the propanamide group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carbazole-3-one derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A structurally similar compound with a tetrahydrocarbazole core.
5,6,7,8-Tetrahydrocarbazole: Another derivative with a similar core structure.
Carbazole-3-one: An oxidized form of carbazole.
Uniqueness
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)propanamide is unique due to the presence of the propanamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
159413-73-7 |
---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)propanamide |
InChI |
InChI=1S/C15H18N2O/c1-2-15(18)16-10-7-8-14-12(9-10)11-5-3-4-6-13(11)17-14/h3-6,10,17H,2,7-9H2,1H3,(H,16,18) |
InChI Key |
QVXADXPYPWHHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.